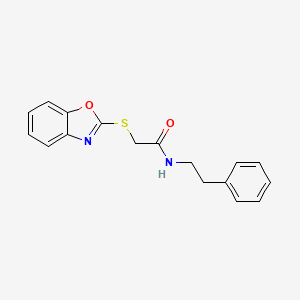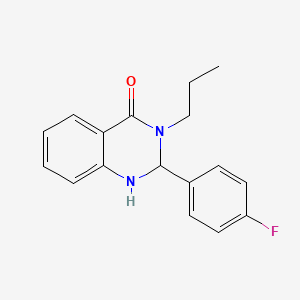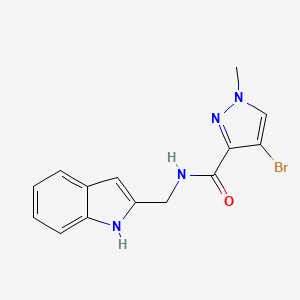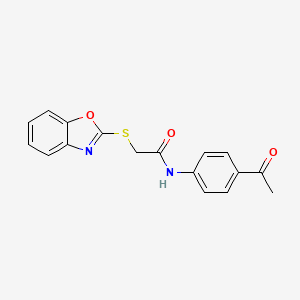
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE is a compound belonging to the class of benzoxazole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzoxazole derivatives include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from the reactions of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE depend on the specific reaction conditions and reagents used. These products may include various substituted benzoxazoles, which can exhibit different biological and chemical properties .
科学研究应用
作用机制
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE involves its interaction with various molecular targets and pathways:
GABA-A Receptor Agonist: The compound acts as an agonist for the GABA-A receptor, leading to the inhibition of neurotransmitter release.
Serotonin and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties.
Mitochondrial Respiration Inhibition: The compound affects mitochondrial respiration, which may contribute to its antifungal and anticancer activities.
相似化合物的比较
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N,N-DIMETHYLETHANAMINE: This compound shares a similar benzoxazole core structure but differs in its substituents, leading to different biological activities.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE: Another benzoxazole derivative with distinct substituents, showing different chemical and biological properties.
Uniqueness
属性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c20-16(18-11-10-13-6-2-1-3-7-13)12-22-17-19-14-8-4-5-9-15(14)21-17/h1-9H,10-12H2,(H,18,20) |
InChI 键 |
OIUPGABHIIJMNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![N'-[(Z)-naphthalen-2-ylmethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10896525.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10896538.png)

![1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10896542.png)
![(5Z)-3-(4-ethoxyphenyl)-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10896545.png)
![N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B10896549.png)

methanone](/img/structure/B10896557.png)


![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B10896580.png)
![2-[(2-Cyanophenyl)amino]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B10896590.png)
